4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride
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Overview
Description
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate benzenesulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, potentially forming different oxidation states of the compound.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
Scientific Research Applications
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the sulfonyl chloride group.
Benzenesulfonyl Chloride: Contains the sulfonyl chloride group but lacks the pyrazole ring and bromine atom.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Uniqueness
The presence of both the pyrazole ring and sulfonyl chloride group allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C11H10BrClN2O2S |
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Molecular Weight |
349.63 g/mol |
IUPAC Name |
4-[2-(4-bromopyrazol-1-yl)ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H10BrClN2O2S/c12-10-7-14-15(8-10)6-5-9-1-3-11(4-2-9)18(13,16)17/h1-4,7-8H,5-6H2 |
InChI Key |
JFKAPFMTMUHSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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